![molecular formula C13H19BrOS B4975213 1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)
1-bromo-4-[4-(isopropylthio)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-4-[4-(isopropylthio)butoxy]benzene is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as IBPB and is a derivative of the benzene ring. IBPB is a white powder that is soluble in organic solvents like chloroform and ethanol.
Wirkmechanismus
The mechanism of action of IBPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. IBPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It also inhibits the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Biochemical and Physiological Effects:
IBPB has been shown to exhibit potent anti-inflammatory and antioxidant activities, which have potential therapeutic applications. It has also been shown to have potential anticancer properties, making it a valuable tool in cancer research. Moreover, IBPB has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using IBPB in lab experiments is its well-established synthesis method. IBPB is also relatively stable and can be stored for long periods of time without degradation. However, IBPB is a highly reactive compound and requires careful handling and storage to prevent degradation and contamination. Moreover, IBPB is relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are numerous future directions for research involving IBPB. One potential direction is the development of IBPB-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Moreover, further studies are needed to fully understand the mechanism of action of IBPB and its potential applications in metal-organic frameworks. Additionally, the synthesis of new IBPB derivatives and analogs could lead to the development of compounds with enhanced properties and activities.
Synthesemethoden
IBPB can be synthesized through the reaction of 4-bromo-1-butoxybenzene with isopropylthiol in the presence of a base. The reaction takes place in an organic solvent and involves the formation of an intermediate compound, which is then reacted with a bromine source to yield IBPB. The synthesis method of IBPB is well-established and has been used in numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
IBPB is widely used in scientific research for its unique properties. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of various diseases. IBPB has also been shown to have potential anticancer properties, making it a valuable tool in cancer research. Moreover, IBPB has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Eigenschaften
IUPAC Name |
1-bromo-4-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrOS/c1-11(2)16-10-4-3-9-15-13-7-5-12(14)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQAZLBFRQTKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

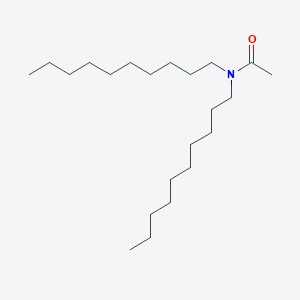
![5-(4-chlorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4975138.png)
![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![(2R*,6S*)-4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-2,6-dimethylmorpholine](/img/structure/B4975161.png)
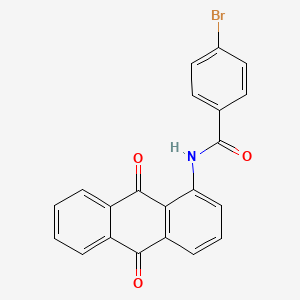
![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)
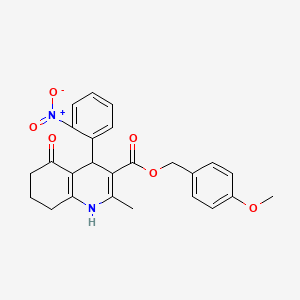
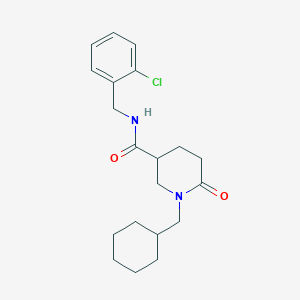
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4975199.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide](/img/structure/B4975219.png)
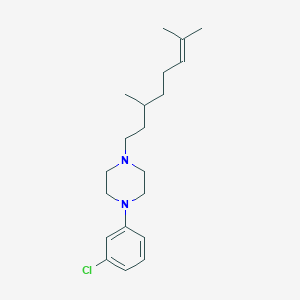
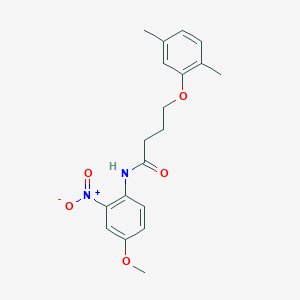
![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4975230.png)
![4-[4-(diethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4975238.png)